molecular formula C10H10F3NO3 B1412261 Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate CAS No. 1227572-26-0

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate

Cat. No.: B1412261
CAS No.: 1227572-26-0
M. Wt: 249.19 g/mol
InChI Key: AXTNDGKYVBNGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the isonicotinate moiety, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)isonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-methoxy-6-(trifluoromethyl)isonicotinate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-7(10(11,12)13)14-8(5-6)16-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNDGKYVBNGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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